molecular formula C14H12BrN3O3 B8624486 3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide

3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide

Cat. No. B8624486
M. Wt: 350.17 g/mol
InChI Key: HJIWDQLZAOELMF-UHFFFAOYSA-N
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Patent
US08921405B2

Procedure details

A mixture of 3-Nitro-4-methylaminobenzoic acid (196 mg, 1.00 mmol), 20 ml DCM, 0.15 ml pyridine and 160 mg 1-Chloro-N,N,2-trimethylprop-1-enylamine was stirred until a clear solution was obtained. 4-Bromoaniline (172 mg, 1.0 mmol) was added and the mixture was stirred for 16 h. The mixture was filtered through a pad of ALOX B and concentrated. 5 ml DMF and 20 ml H2O were added and the precipitate was collected and dried. Yield: 240 mg (68%).
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
172 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH:13][CH3:14])[C:7]([OH:9])=O)([O-:3])=[O:2].C(Cl)Cl.ClC(N(C)C)=C(C)C.[Br:26][C:27]1[CH:33]=[CH:32][C:30]([NH2:31])=[CH:29][CH:28]=1>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH:13][CH3:14])[C:7]([NH:31][C:30]1[CH:32]=[CH:33][C:27]([Br:26])=[CH:28][CH:29]=1)=[O:9])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
196 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1NC
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
160 mg
Type
reactant
Smiles
ClC(=C(C)C)N(C)C
Name
Quantity
0.15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
172 mg
Type
reactant
Smiles
BrC1=CC=C(N)C=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
the mixture was stirred for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of ALOX B
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
5 ml DMF and 20 ml H2O were added
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=CC=C(C=C2)Br)C=CC1NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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